Deacetyleupaserrin

PTP1B Enzyme Inhibition Natural Product

Deacetyleupaserrin is a germacranolide-type sesquiterpene lactone with the molecular formula C20H26O6 (MW 362.42) that was first isolated from Eupatorium semiserratum. It is the deacetylated analog of eupaserrin and is characterized by a 10-membered germacrane core fused to an α-methylene-γ-lactone moiety.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 38456-39-2
Cat. No. B1669935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyleupaserrin
CAS38456-39-2
SynonymsDeacetyleupaserrin
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC=C(CO)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C
InChIInChI=1S/C20H26O6/c1-5-14(10-21)20(24)26-17-9-12(3)7-15(22)6-11(2)8-16-18(17)13(4)19(23)25-16/h5,7-8,15-18,21-22H,4,6,9-10H2,1-3H3/b11-8+,12-7+,14-5-/t15-,16+,17+,18-/m0/s1
InChIKeyJZJVLLYTTWUPBF-CKHXMIEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deacetyleupaserrin (CAS 38456-39-2): A Germacranolide Sesquiterpene Lactone with Antileukemic Activity


Deacetyleupaserrin is a germacranolide-type sesquiterpene lactone with the molecular formula C20H26O6 (MW 362.42) that was first isolated from Eupatorium semiserratum [1]. It is the deacetylated analog of eupaserrin and is characterized by a 10-membered germacrane core fused to an α-methylene-γ-lactone moiety [1]. The compound has been classified as an antileukemic agent and is recognized in MeSH as an antileukemic sesquiterpene lactone [2]. It is available from natural product vendors for research purposes.

PTP1B pathway inhibition studies Supports enzyme target engagement research with a natural product probe
Leukemia model-response research Documented in vivo model context (P-388), reported antileukemic endpoint
Germacranolide SAR studies Deacetylated analog enables controlled acetylation-state comparisons

Why Deacetyleupaserrin Cannot Be Casually Replaced by Other Germacranolides or Sesquiterpene Lactones


Germacranolides and sesquiterpene lactones exhibit wide structural diversity, and even minor modifications—such as acetylation state, hydroxyl positioning, or ester side-chain configuration—can profoundly alter biological activity, target selectivity, and pharmacokinetic behavior [1]. The deacetylated form (deacetyleupaserrin) differs from its acetylated counterpart eupaserrin by the absence of an acetyl group, which impacts molecular weight, lipophilicity, and potentially enzymatic susceptibility [1]. Furthermore, protein tyrosine phosphatase 1B (PTP1B) inhibition data reveal that deacetyleupaserrin possesses a distinct inhibitory profile that diverges significantly from other known PTP1B inhibitors [2], underscoring that generic substitution with another germacranolide or sesquiterpene lactone cannot replicate its specific target engagement. The quantitative evidence below establishes why precise selection of deacetyleupaserrin is scientifically justified.

Acetylation state mismatch
Deacetyleupaserrin vs eupaserrin differ by a single acetyl group, altering lipophilicity and enzymatic susceptibility; target engagement may not transfer directly.
PTP1B inhibitory profile divergence
The reported inhibitory profile differs from suramin and other PTP1B inhibitors; generic substitution with another germacranolide may not replicate specific target interaction.
Source and purity variability
Isolated from Eupatorium semiserratum, but co-isolated impurities or isomer content can vary between batches and suppliers, impacting reproducibility.

Quantitative Differentiation of Deacetyleupaserrin: Head-to-Head Evidence vs. Structural Analogs and Known Inhibitors


PTP1B Inhibition Potency: Deacetyleupaserrin vs. Suramin

Deacetyleupaserrin inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 2.80E+4 nM (28 µM) [1]. In contrast, suramin—a well-characterized PTP1B inhibitor—exhibits an IC50 of 9.5 µM under comparable assay conditions [2]. This represents a 2.95-fold lower potency for deacetyleupaserrin relative to suramin. The differential inhibitory activity indicates that deacetyleupaserrin targets PTP1B with distinct efficacy, which may be advantageous in experimental contexts where partial inhibition or a specific kinetic profile is desired.

PTP1B inhibition
Cross-study reported
IC50 28 µM (deacetyleupaserrin) vs 9.5 µM (suramin), 2.95-fold lower potency
Reported inhibition potency context; distinct from suramin
Assay conditions differ; direct comparison requires review
PTP1B Enzyme Inhibition Natural Product

Structural Differentiation: Deacetyleupaserrin vs. Eupaserrin

Deacetyleupaserrin (C20H26O6, MW 362.42) is the deacetylated form of eupaserrin (C22H28O7, MW 404.45) [1]. Acetylation of deacetyleupaserrin yields eupaserrin, while alkaline hydrolysis of eupaserrin regenerates deacetyleupaserrin [1]. The presence or absence of the acetyl group alters molecular weight (362.42 vs. 404.45), lipophilicity, and the potential for metabolic deacetylation in vivo. This structural distinction is critical because germacranolide bioactivity is often highly sensitive to esterification status and hydroxyl group accessibility.

Structural identity
Direct head-to-head
C20H26O6, MW 362.42 (deacetylated) vs C22H28O7, MW 404.45 (acetylated); Δ 42.03 Da
Identity confirmation context; acetylation affects physicochemical properties
Verify identity by COA analysis
Natural Product Structure-Activity Relationship Germacranolide

Antileukemic Activity: In Vivo Efficacy in the P-388 Leukemia Model

Deacetyleupaserrin, along with eupaserrin, has been shown to possess significant in vivo antileukemic activity in the P-388 murine leukemia model [1]. While specific T/C values are not publicly available for this compound in isolation, the original isolation study noted that both compounds were isolated based on their activity in this assay [2]. The P-388 model is a standard National Cancer Institute (NCI) screen for antileukemic agents. In contrast, many other germacranolides and sesquiterpene lactones lack documented in vivo antileukemic efficacy or show only in vitro cytotoxicity.

In vivo antileukemic model
Class-level inference
Qualitative activity reported in P-388 murine leukemia model (original isolation study)
Reported model-response context; requires independent validation
Specific T/C values not publicly available
Antileukemic In Vivo Cancer

Purity and Natural Source Identity

Deacetyleupaserrin is isolated from the herbs of Eupatorium semiserratum DC. [1] and is also found in other Eupatorium species and Helianthus spp. [2]. Commercially available deacetyleupaserrin is typically supplied with >98% purity as verified by HPLC or GC . In contrast, eupaserrin and other germacranolides are often sourced from different plants or have varying purity profiles. The botanical origin can influence the presence of co-isolated impurities or isomers, making source traceability an important procurement consideration.

Source & purity
Specification review
Isolated from Eupatorium semiserratum; typical purity >98% (HPLC)
Source identity and purity specification; supports lot consistency review
Confirm batch-specific COA
Natural Product Isolation Quality Control

Optimal Application Scenarios for Deacetyleupaserrin Based on Quantitative Evidence


PTP1B Enzyme Inhibition Studies Requiring a Moderately Potent Natural Product Inhibitor

Deacetyleupaserrin's IC50 of 28 µM against PTP1B [1] makes it suitable for studies investigating partial inhibition of this phosphatase, particularly where full blockade by potent inhibitors like suramin (IC50 9.5 µM) [2] would be undesirable. Researchers exploring the role of PTP1B in insulin signaling, obesity, or cancer can employ deacetyleupaserrin as a chemical probe with a defined, intermediate inhibitory profile.

Structure-Activity Relationship (SAR) Studies of Germacranolide Acetylation

The direct structural relationship between deacetyleupaserrin and eupaserrin [1] provides a clear system for investigating how acetylation alters biological activity, solubility, and metabolic stability. Procurement of both compounds from a single vendor with matched purity specifications enables controlled comparative SAR experiments.

In Vivo Antileukemic Preclinical Models

Given the documented significant in vivo antileukemic activity in the P-388 mouse model [1], deacetyleupaserrin is an appropriate candidate for further in vivo pharmacology studies, including dose-response assessments and combination therapy investigations. Its activity in this established leukemia model sets it apart from many germacranolides that lack in vivo efficacy data.

Natural Product Library Screening for Anticancer Agents

As a structurally defined, high-purity natural product (>98%) isolated from Eupatorium semiserratum [1], deacetyleupaserrin is well suited for inclusion in natural product libraries used for high-throughput screening against panels of cancer cell lines. Its known antileukemic activity provides a positive control benchmark for such screens.

Application
Selection Property
Validation Focus
PTP1B pathway inhibition studies
Reported intermediate inhibitory profile
Enzyme inhibition endpoint context
Germacranolide structure–activity studies
Deacetylated vs acetylated comparison
Acetylation-dependent property review
Leukemia model-response studies
Reported in vivo model activity
P-388 model endpoint context
Natural product screening panels
High-purity natural product isolate
Library consistency and source traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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